4-Pyridazinemethanol: A Comprehensive Technical Guide for Advanced Research and Development
4-Pyridazinemethanol: A Comprehensive Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 4-Pyridazinemethanol, a pivotal heterocyclic building block in contemporary drug discovery and materials science. This document moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, reactivity, and application, grounded in established scientific principles. We delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.
Introduction and Structural Elucidation
4-Pyridazinemethanol, a molecule of significant interest, is a pyridazine derivative bearing a hydroxymethyl group at the 4-position. It is crucial to note a discrepancy in the commonly cited CAS number. While the query for this guide specified CAS number 6191-90-8, extensive database searches consistently identify CAS Number 586-95-8 as the correct identifier for the closely related and more extensively studied compound, 4-Pyridinemethanol . Given the prevalence of data for 4-Pyridinemethanol and the likely misattribution of the CAS number, this guide will focus on the properties and applications of 4-Pyridinemethanol (CAS 586-95-8) as a representative and highly relevant pyridylmethanol isomer.
The unique arrangement of a pyridine ring and a primary alcohol functional group in 4-Pyridinemethanol provides a versatile platform for a multitude of chemical modifications.[1][2] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets, while the hydroxyl group serves as a reactive handle for derivatization through processes like esterification and etherification.[1] This bifunctionality makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Pyridinemethanol is fundamental for its effective use in research and development.
Physicochemical Data
4-Pyridinemethanol typically presents as a white to pale yellow crystalline solid and is soluble in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 586-95-8 | [1] |
| Molecular Formula | C₆H₇NO | [1][3] |
| Molecular Weight | 109.13 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 107-110 °C at 1 mmHg | [2] |
| Solubility | Soluble in water | [1][2] |
| pKa (Predicted) | 13.45 ± 0.10 | [1] |
| LogP (Crippen Method) | 0.574 | [1][4] |
| Flash Point | 148 °C (298.4 °F) | [5] |
Spectroscopic Signature
The unequivocal structural confirmation of 4-Pyridinemethanol relies on a combination of spectroscopic techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides detailed information about the chemical environment of the hydrogen atoms.
-
¹³C NMR : Distinguishes the different carbon environments within the molecule.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is instrumental in identifying functional groups based on their characteristic vibrational frequencies.[6]
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern.[6][7]
The following workflow outlines the logical steps for the spectroscopic confirmation of the 4-Pyridinemethanol structure.
Caption: Workflow for the spectroscopic confirmation of 4-Pyridinemethanol.
Synthesis and Reactivity
Synthetic Pathways
The most prevalent method for synthesizing 4-Pyridinemethanol involves the reduction of 4-pyridinecarboxylic acid or its corresponding esters.[1]
This protocol details a common laboratory-scale synthesis.
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 4-pyridinecarboxylate in anhydrous THF to the stirred suspension.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.
-
Workup : Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification : Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for the reduction of methyl 4-pyridinecarboxylate.
Chemical Reactivity
The reactivity of 4-Pyridinemethanol is primarily influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the hydroxyl group.[8]
-
Hydroxyl Group Reactivity : The primary alcohol functionality is readily susceptible to oxidation to form 4-pyridinecarboxaldehyde.[3][8] It can also undergo esterification and etherification reactions, providing a convenient point for molecular elaboration.[1]
-
Pyridine Ring Reactivity : The nitrogen atom deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen.[8] The nitrogen in 4-pyridinemethanol is more basic compared to that in 3-pyridinemethanol due to the +I (inductive) and +R (resonance) effects of the hydroxymethyl group at the para position.[8]
Applications in Research and Development
4-Pyridinemethanol is a versatile building block with broad applications in several scientific domains.
Pharmaceutical Development
The pyridine scaffold is a common motif in many biologically active compounds. 4-Pyridinemethanol serves as a key intermediate in the synthesis of various pharmaceuticals.[2]
-
Kinase Inhibitors : Derivatives of 4-pyridinemethanol have been investigated as potent kinase inhibitors, for instance, in the context of the JNK signaling pathway.[1]
-
Antimicrobial and Anti-inflammatory Agents : Its unique structure allows for the introduction of functional groups that can enhance bioactivity and solubility, making it valuable in the development of novel therapeutic agents.[2] Recent studies have highlighted the antimicrobial potential of various pyridine derivatives.[9][10][11]
-
Neurological Disorders : This compound is a key intermediate in the synthesis of drugs targeting neurological disorders.[2]
Caption: Simplified pathway of a 4-pyridinemethanol derivative as a JNK inhibitor.
Coordination Chemistry and Materials Science
The bifunctional nature of 4-Pyridinemethanol, with its Lewis basic pyridine nitrogen and hydrogen-bonding hydroxyl group, makes it an excellent ligand in coordination chemistry.[12]
-
Metal-Organic Frameworks (MOFs) : It is used to link metal centers into extended networks, which is crucial for developing crystalline materials like MOFs for applications in gas storage and separation.[12]
-
Catalysis : Coordination polymers containing pyridine moieties have shown catalytic activity in organic transformations.[12]
Agrochemicals and Fine Chemicals
4-Pyridinemethanol is utilized in the formulation of agrochemicals to improve the efficacy, solubility, and stability of pesticides and herbicides.[2] It also serves as a precursor for a variety of valuable fine organic molecules.[1]
Analytical Quantification
Accurate quantification of 4-Pyridinemethanol is essential for quality control and reaction monitoring. Several analytical techniques are commonly employed.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
(Data sourced from reference[13])
-
Instrumentation : A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase : An isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection : UV detection at the wavelength of maximum absorbance (λmax), typically around 250-260 nm.[13]
-
Standard Preparation : Prepare a stock solution of 4-Pyridinemethanol in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a concentration that falls within the calibration range.
-
Analysis : Inject the standards and samples onto the HPLC system and integrate the peak area corresponding to 4-Pyridinemethanol. Construct a calibration curve and determine the concentration in the unknown samples.
Caption: HPLC analysis workflow for 4-Pyridinemethanol.
Safety and Handling
4-Pyridinemethanol is classified as a hazardous substance that can cause skin and serious eye irritation.[5][14] It is also a combustible solid.[14]
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14] All work should be conducted in a well-ventilated chemical fume hood.[14]
-
Emergency Procedures :
-
Disposal : 4-Pyridinemethanol waste must be collected in a dedicated, labeled, and sealed hazardous waste container.[14] It should never be disposed of down the drain or in regular trash.[14]
Conclusion
4-Pyridinemethanol (CAS 586-95-8) stands out as a highly valuable and versatile heterocyclic compound. Its straightforward synthesis and the adaptable reactivity of its hydroxyl group and pyridine ring make it an indispensable precursor for creating diverse and complex molecular architectures. From the development of potent kinase inhibitors to the construction of advanced materials, the applications of 4-Pyridinemethanol continue to expand, underscoring its importance in both academic research and industrial applications.
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